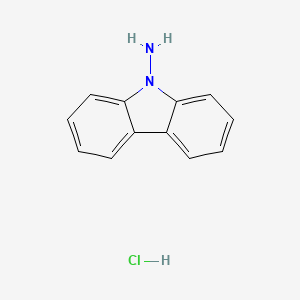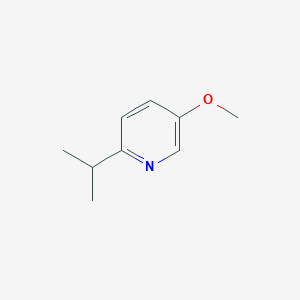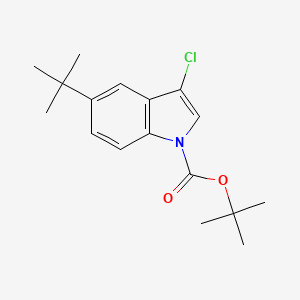
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate can be synthesized through the bromination of ethyl 5-methylpyrazine-2-carboxylate. The reaction typically involves the use of a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out at a relatively low temperature to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The bromination reaction is monitored closely to avoid side reactions and to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methylpyrazine-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Ethyl-2,5-dimethylpyrazine: A structurally related compound with different substituents on the pyrazine ring, leading to distinct chemical and biological properties.
5-Methyl-2-pyrazinecarboxylic acid: Another pyrazine derivative with different functional groups, affecting its solubility and reactivity.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
ethyl 5-bromo-3-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-8(12)7-5(2)11-6(9)4-10-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
KOKFFITXPSTTII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C(N=C1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)



![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)
![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)


![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)





